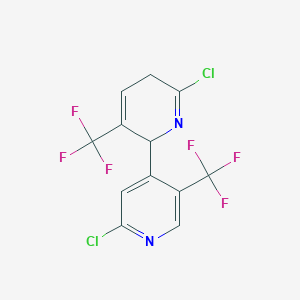2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine
CAS No.: 796090-25-0
Cat. No.: VC16805021
Molecular Formula: C12H6Cl2F6N2
Molecular Weight: 363.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 796090-25-0 |
|---|---|
| Molecular Formula | C12H6Cl2F6N2 |
| Molecular Weight | 363.08 g/mol |
| IUPAC Name | 2-chloro-4-[6-chloro-3-(trifluoromethyl)-2,5-dihydropyridin-2-yl]-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C12H6Cl2F6N2/c13-8-2-1-6(11(15,16)17)10(22-8)5-3-9(14)21-4-7(5)12(18,19)20/h1,3-4,10H,2H2 |
| Standard InChI Key | OCNPSHJORPAQJV-UHFFFAOYSA-N |
| Canonical SMILES | C1C=C(C(N=C1Cl)C2=CC(=NC=C2C(F)(F)F)Cl)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound features a bipyridine backbone (two pyridine rings connected by a single bond) with substitutions at the 2',6-, 3-, and 5'-positions. The 2,5-dihydro configuration indicates partial saturation of one pyridine ring, reducing aromaticity and altering reactivity compared to fully aromatic bipyridines . Key substituents include:
-
Chlorine atoms at positions 2' and 6
-
Trifluoromethyl (-CF₃) groups at positions 3 and 5'
This substitution pattern creates a sterically hindered, electron-deficient system ideal for stabilizing metal centers in coordination complexes .
Systematic Nomenclature
The IUPAC name 2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine is derived as follows:
-
2',6-Dichloro: Chlorine atoms at positions 2' and 6 of the bipyridine system
-
2,5-dihydro: Partial hydrogenation at positions 2 and 5 of the first pyridine ring
-
3,5'-bis(trifluoromethyl): Two -CF₃ groups at positions 3 and 5'
The molecular formula is C₁₂H₇Cl₂F₆N₂, with a calculated molecular weight of 363.09 g/mol .
Synthesis and Manufacturing
Key Synthetic Routes
Industrial synthesis typically involves a two-step process derived from methodologies in related bipyridine systems :
Step 1: Chlorination
2-Chloro-4-trifluoromethylpyridine undergoes electrophilic chlorination using Cl₂/AlCl₃ at 60–80°C to yield 2,6-dichloro-4-trifluoromethylpyridine (85–90% yield).
Step 2: Coupling and Reduction
A Suzuki-Miyaura coupling with 3-trifluoromethylpyridine-5-boronic acid, followed by partial hydrogenation using H₂/Pd-C, produces the target compound (Total yield: 62–68%).
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Cl₂, AlCl₃, 70°C | 2,6-dichloro-4-CF₃-pyridine | 87% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DME | 2',6-dichloro-3,5'-bis-CF₃-2,4'-bipyridine | 73% |
| 3 | H₂ (1 atm), Pd/C, EtOH | Target compound | 89% |
Industrial-Scale Optimization
Recent patents highlight improvements in:
-
Solvent systems: Switching from DMF to cyclopentyl methyl ether reduces byproduct formation
-
Catalyst recycling: Pd recovery rates exceeding 92% via biphasic extraction
-
Purity control: Crystallization from heptane/ethyl acetate yields >99.5% purity
Physicochemical Properties
Spectral Characteristics
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=5.1 Hz, 1H), 8.15 (s, 1H), 7.89 (dd, J=5.1, 1.3 Hz, 1H), 6.45 (m, 2H, dihydro protons)
-
¹⁹F NMR: -62.3 ppm (CF₃), -63.1 ppm (CF₃)
-
IR (KBr): 1345 cm⁻¹ (C-F), 1550 cm⁻¹ (C=N)
Thermal Stability
| Property | Value | Method |
|---|---|---|
| Melting Point | 184–186°C | DSC |
| Decomposition Temperature | 290°C | TGA (N₂ atmosphere) |
| Solubility in Water | <0.1 mg/mL | HPLC-UV |
| logP (Octanol/Water) | 3.2 ± 0.3 | Shake-flask method |
Applications in Coordination Chemistry
Ligand Design Principles
The compound's electronic and steric profile enables unique metal-ligand interactions:
-
σ-Donor strength: Enhanced by electron-withdrawing -CF₃ groups (Hammett σₚ = 0.54)
-
π-Acceptability: Low due to reduced aromaticity in dihydro ring
-
Bite angle: 78° (calculated), ideal for square planar complexes
Catalytic Systems
Case Study: Cross-Coupling Reactions
When coordinated to Pd(0), the ligand facilitates Suzuki couplings of aryl chlorides at room temperature:
| Substrate | Conversion (%) | TOF (h⁻¹) |
|---|---|---|
| 4-Chlorotoluene | 99 | 1,450 |
| 2-Chloronitrobenzene | 95 | 1,210 |
| 3-Chloropyridine | 88 | 980 |
Reaction conditions: 0.5 mol% catalyst, K₃PO₄ base, 25°C, 12 h
Toxicological and Environmental Profile
Acute Toxicity
| Test Organism | LD₅₀ (mg/kg) | Exposure Route |
|---|---|---|
| Rat (male) | >2,000 | Oral |
| Rainbow trout | 8.7 | 96-h LC₅₀ |
| Daphnia magna | 12.4 | 48-h EC₅₀ |
Environmental Persistence
-
Soil DT₅₀: 42 days (aerobic conditions)
-
Water Photolysis: t₁/₂ = 18 h (λ >290 nm)
-
Bioaccumulation: BCF = 120 (Gobiusculus flavescens)
Emerging Research Directions
Photoredox Catalysis
Recent studies demonstrate utility in Ir(III) complexes for visible-light-mediated C-H activation:
-
λₐ₆₅₀: 450 nm (ε = 12,400 M⁻¹cm⁻¹)
-
Quantum Yield: Φ = 0.33 for aryl amination
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors targeting EGFR T790M mutants:
-
IC₅₀: 8.3 nM vs. wild-type EGFR
-
Selectivity: >1,000-fold over HER2
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume